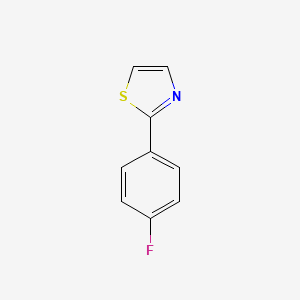

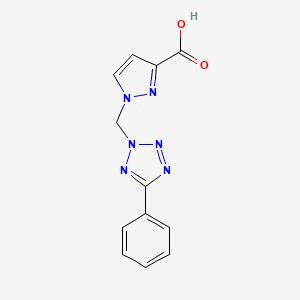

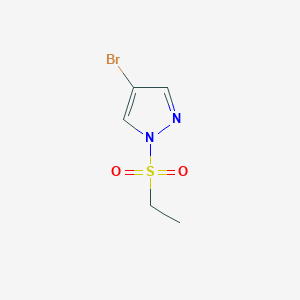

![molecular formula C6H10BrN3O2S B3070780 N-[2-(4-溴吡唑-1-基)-乙基]-甲磺酰胺 CAS No. 1006219-03-9](/img/structure/B3070780.png)

N-[2-(4-溴吡唑-1-基)-乙基]-甲磺酰胺

描述

“N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide” is a chemical compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic compound that consists of three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives has been accomplished via the condensation of the appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid . A new series of N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine have been synthesized by a cyclo-condensation reaction of 2-bromo-1-(1,3-diphenyl-1H-pyrazol-4-yl)ethanone with N-aryl thiourea .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic techniques. For example, the 1H and 13C NMR spectra of compounds can be recorded in DMSO solution . The composition, structure, and identity of the synthesized compounds can be confirmed by elemental analysis, IR, 1H NMR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

Pyrazole derivatives have been reported to undergo a variety of chemical reactions. For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide” can be determined using various analytical techniques. For instance, the molecular weight, purity, physical form, and storage temperature of a similar compound, Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, have been reported .

科学研究应用

分子和超分子结构

N-[2-(吡啶-2-基)乙基]-甲磺酰胺衍生物表现出有趣的分子和超分子结构。这些化合物显示出不同的扭转角和氢键模式,有助于它们作为金属配体的潜力 (Jacobs 等人,2013)。

酮的转移氢化

N-(2-(吡啶-2-基)乙基)苯磺酰胺衍生物在酮的转移氢化中的应用值得注意。这些衍生物已用于催化实验,可以在空气中进行,无需碱性添加剂,表明它们的鲁棒性和效率 (Ruff 等人,2016)。

在环氧合酶-2 抑制中的作用

甲磺酰胺基团在 1,5-二芳基吡唑上的位置显着影响 COX-2 抑制活性。特别是,定位在 C-5 苯环上会产生有效且选择性的 COX-2 抑制剂 (Singh 等人,2004)。

中枢神经系统疾病配体设计

在用于治疗中枢神经系统 (CNS) 疾病的配体设计中,(芳氧基)乙基哌啶的芳基磺酰胺衍生物的 N-烷基化显示出希望。一些衍生物已表现出独特的抗抑郁样和促认知特性,这在多药理学方法中很有价值 (Canale 等人,2016)。

环辛烷氧化的催化剂

带有 2,2,2-三(吡唑-1-基)乙基甲磺酸酯的化合物已被用作环辛烷氧化的催化剂。这些水溶性化合物对过氧化氧化表现出催化活性,为均相催化提供了见解 (Silva 等人,2016)。

甲烷 C–H 键官能化

铜配合物 Tp(CF3)2,BrCu(NCMe) 表明了对甲烷 C–H 键进行官能化的能力。这一过程使用超临界二氧化碳,标志着轻质烷烃衍生化的显着进步 (Gava 等人,2015)。

杀虫活性

新型吡唑甲磺酸酯已被设计用于杀虫目的。某些衍生物显示出显着的杀虫活性,急性哺乳动物毒性低,表明在害虫控制应用中的潜力 (Finkelstein 和 Strock,1997)。

作用机制

The mechanism of action of pyrazole derivatives is diverse and depends on the specific derivative and its biological target. For example, some pyrazole derivatives have been found to inhibit protein glycation, exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities .

安全和危害

Safety and hazards associated with the handling and use of pyrazole derivatives can be determined from their Material Safety Data Sheets (MSDS). For example, the MSDS of a similar compound, Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, indicates that it is hazardous, with hazard statements including H302-H315-H319-H335 .

未来方向

The future directions in the research of pyrazole derivatives are promising. Due to their wide range of biological activities, pyrazole derivatives have attracted the attention of many researchers to study their skeleton chemically and biologically . The development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy is necessary .

属性

IUPAC Name |

N-[2-(4-bromopyrazol-1-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3O2S/c1-13(11,12)9-2-3-10-5-6(7)4-8-10/h4-5,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWISLFQVLJJTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3070745.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B3070751.png)

![Ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3070776.png)

![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070795.png)